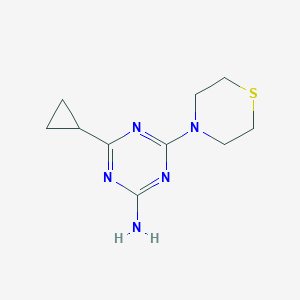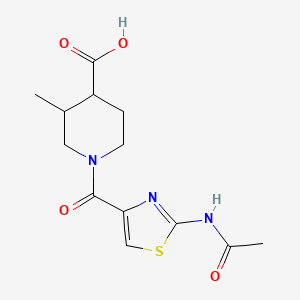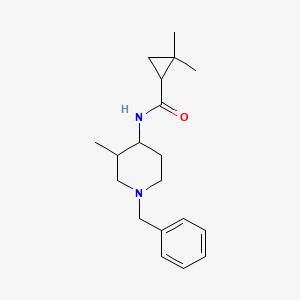![molecular formula C12H21N3O3S B7438252 N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine, also known as DMOM, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. DMOM is a piperidine derivative that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in various experiments.
Wirkmechanismus
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine's mechanism of action involves the inhibition of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. This increase in acetylcholine has been shown to improve cognitive function and memory in animal models. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine also has antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant properties, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to decrease beta-amyloid production, which is a hallmark of Alzheimer's disease. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has also been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and increase dopamine levels in the brain. However, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research involving N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine. One area of research involves the development of N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine analogs that may have improved efficacy and safety. Another area of research involves the use of N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine. Overall, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has shown promise as a potential treatment for neurological disorders, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine is synthesized through a stepwise process involving the reaction of piperidine with 5-methyl-1,2-oxazole-3-carboxylic acid, followed by the reaction of the resulting compound with dimethylsulfate. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been studied for its potential application in the field of medicine, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-10-8-11(13-18-10)9-19(16,17)15-6-4-12(5-7-15)14(2)3/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILJMTTZKZKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)